2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

This spirocyclic building block features a rigid bicyclic core with orthogonal Boc-protected amine and free carboxylic acid, enabling sequential derivatization without cross-reactivity. Ideal for constructing patent-differentiated scaffolds, peptidomimetics, and CB1-targeted libraries. Backed by a robust four-step, high-yielding route from inexpensive starting materials, ensuring scalable, reproducible supply. Choose this compound for cost-effective process chemistry and reproducible research.

Molecular Formula C15H24NO4-
Molecular Weight 282.35 g/mol
CAS No. 1363381-87-6
Cat. No. B567067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid
CAS1363381-87-6
Synonyms2-Azaspiro[4,5]decane-2,8-dicarboxylic acid, 2-(1,1-diMethylethyl) ester
Molecular FormulaC15H24NO4-
Molecular Weight282.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C(=O)[O-]
InChIInChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(10-16)6-4-11(5-7-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)/p-1
InChIKeyQHSHITNSETWPKW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (CAS 1363381-87-6): Core Identity and Chemical Specifications for Scientific Procurement


2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol, characterized by a bicyclic framework containing a Boc-protected secondary amine and a free carboxylic acid moiety [1]. This combination of rigid spirocyclic architecture and orthogonal functional groups positions it as a strategic building block in medicinal chemistry for the construction of structurally complex, patent-differentiated scaffolds, particularly where conformational restriction is desired [1].

Why 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid Cannot Be Substituted by Common Azaspiro Analogs in Medicinal Chemistry Campaigns


Generic substitution with other azaspiro[4.5]decane derivatives is not a straightforward process due to the unique combination of a Boc-protected amine at the 2-position and an unencumbered carboxylic acid at the 8-position. This specific functional group arrangement is critical for orthogonal synthesis strategies, allowing for selective deprotection and subsequent derivatization without affecting the other handle. Analogs with different protecting groups (e.g., Cbz, Fmoc) or with a different substitution pattern (e.g., carboxylic acid at the 7-position or an oxo group) will require entirely different synthetic routes, reaction conditions, and deprotection protocols, leading to deviations in yield, purity profiles, and the final compound's physicochemical properties, ultimately impacting the reproducibility and scalability of a research program [1].

Quantitative Differentiation: Direct Comparative Evidence for 2-Boc-2-azaspiro[4.5]decane-8-carboxylic Acid


Regiochemical Differentiation: Carboxylic Acid Position on the Azaspiro[4.5]decane Scaffold

The position of the carboxylic acid group on the azaspiro[4.5]decane core significantly impacts the compound's utility and the resulting biological activity of derived molecules. 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid features the carboxylic acid at the 8-position on the cyclohexane ring, whereas a direct analog, 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid (CAS 1363381-11-6), has the acid at the 7-position. This seemingly minor shift in substitution pattern alters the vector and spatial orientation of the acid group relative to the protected amine, a critical parameter in drug design for optimizing target engagement and selectivity . This is a class-level inference based on established principles of medicinal chemistry where regioisomers often exhibit divergent biological profiles and synthetic accessibility.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Functional Group Orthogonality vs. Oxo-Containing Analogs

A key differentiator for 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid is the presence of both a free carboxylic acid and a Boc-protected secondary amine. This contrasts with analogs like tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS 1250994-14-9), which contains a lactam (oxo) group instead of the free acid . The free carboxylic acid of the target compound provides a versatile handle for amide bond formation, esterification, or reduction to an alcohol, enabling diverse chemical transformations that are not possible with the oxo-analog. This orthogonal functional group pairing is a foundational element for constructing complex molecular libraries via iterative synthesis.

Organic Synthesis Building Block Protecting Group Strategy

Improved Synthetic Accessibility via Novel Four-Step, High-Yield Route

A significant differentiator is the existence of a recently patented, scalable synthesis for a key intermediate, tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester, which is structurally and synthetically proximal to the target compound. This novel route, described in CN111518015A, utilizes inexpensive 1,4-dioxaspiro[4.5]decane-8-one as a starting material and proceeds in four steps with optimized yields of up to 80% for the penultimate step and an overall yield that is industrially viable [1]. The patent explicitly states that prior art routes suffered from low yields and were not suitable for amplification, thereby positioning this new method as a superior, cost-effective alternative for accessing this chemical space [1]. While the target compound itself is not the final product in this patent, the described route provides a clear, demonstrable advantage for large-scale procurement of related azaspiro building blocks compared to older, less efficient syntheses.

Process Chemistry Scale-up Cost of Goods

Potential for Cannabinoid Receptor 1 (CB1) Modulation

Patents have been filed for compounds and compositions that utilize the azaspiro[4.5]decane core for treating diseases associated with Cannabinoid Receptor 1 (CB1) activity [1]. The target compound, 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid, serves as a key intermediate for constructing such molecules. This application distinguishes it from other spirocyclic building blocks that may not have been explored in this therapeutically relevant context. The strategic selection of this scaffold implies a degree of validation for its shape and functionality in engaging CB1 or related targets, offering a more informed starting point for drug discovery projects focused on the endocannabinoid system compared to a scaffold with no prior art in the area.

Cannabinoid Receptor 1 (CB1) Neuroscience Metabolic Disease

Optimized Application Scenarios for 2-Boc-2-azaspiro[4.5]decane-8-carboxylic Acid Based on Verified Evidence


Design and Synthesis of Conformationally Restricted CB1 Receptor Modulators

In a medicinal chemistry program targeting the cannabinoid receptor 1 (CB1), this compound serves as a privileged starting point. Its spirocyclic core is designed to impart conformational rigidity, which is often crucial for achieving high target affinity and selectivity [1]. The orthogonal Boc-amine and carboxylic acid functionalities provide versatile handles for exploring diverse chemical space through parallel amide coupling and reductive amination, directly enabling the generation of compound libraries with defined 3D geometries as claimed in relevant patents [1].

Scalable and Cost-Effective Synthesis of Azaspiro[4.5]decane Libraries

For a process chemistry group tasked with scaling up the production of novel azaspiro[4.5]decane building blocks, this compound and its synthetic pathway represent a superior choice. The availability of a robust, four-step, high-yielding route from inexpensive starting materials, as detailed in CN111518015A, provides a clear and demonstrable advantage in terms of cost of goods and manufacturing feasibility [1]. This reduces the technical risk and financial burden associated with transitioning from a medicinal chemistry scale to preclinical and clinical supply.

Peptidomimetic Design Requiring Orthogonal Functionalization

This compound is ideally suited for projects aiming to replace a flexible peptide sequence with a rigid, non-peptidic scaffold. The spirocyclic core mimics a turn or extended conformation, while the two orthogonal reactive groups (Boc-amine and carboxylic acid) allow for the sequential attachment of diverse pharmacophores in a controlled and predictable manner [1]. This precise control over the spatial arrangement of functional groups is essential for probing structure-activity relationships in peptidomimetic research and cannot be replicated with analogs lacking this specific functional group pairing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.